molecular formula C11H13NO B14428950 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol CAS No. 83177-64-4

3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol

Cat. No.: B14428950
CAS No.: 83177-64-4
M. Wt: 175.23 g/mol
InChI Key: MKLVCJKVGGBFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol is a chemical compound of significant interest in medicinal chemistry and neuroscience research, built around the privileged 3-azabicyclo[3.1.0]hexane scaffold. This high-value scaffold is recognized for its broad therapeutic potential and is a key structural component in developing modulators for central nervous system targets . Derivatives of 3-azabicyclo[3.1.0]hexane have been extensively investigated as potent and selective modulators of dopamine receptors, particularly the dopamine D3 subtype, making them valuable pharmacological tools for studying substance abuse, psychosis, and other neuropsychiatric disorders . The incorporation of the phenolic moiety in this molecule further enhances its versatility, serving as a critical handle for med chem efforts in structure-activity relationship (SAR) studies and prodrug development. The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted structure that mimics aspects of classic piperidine and pyrrolidine bioheterocycles while introducing unique three-dimensionality, which can improve target selectivity and optimize pharmacokinetic properties . Beyond neuroscience, this scaffold has demonstrated a wide spectrum of bioactivity, including promising in vitro antitumor effects against various human tumor cell lines (such as K562, HeLa, and Sk-mel-2), as confirmed by recent studies in 2025 . The primary research applications of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol include: (1) serving as a key intermediate in the synthesis of complex bioactive molecules and potential drug candidates; (2) acting as a precursor for developing dopamine receptor ligands; and (3) use as a model compound for studying the structure-activity relationships of rigid, bicyclic amine systems in molecular recognition. This product is intended for research and development purposes only in laboratory settings. It is not for human or veterinary use, nor for diagnostic applications. Researchers should handle this compound with appropriate precautions, utilizing proper personal protective equipment and adhering to all relevant safety protocols.

Properties

CAS No.

83177-64-4

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-(3-azabicyclo[3.1.0]hexan-1-yl)phenol

InChI

InChI=1S/C11H13NO/c13-10-3-1-2-8(4-10)11-5-9(11)6-12-7-11/h1-4,9,12-13H,5-7H2

InChI Key

MKLVCJKVGGBFDH-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)C3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Transition-Metal-Catalyzed Cyclopropanation

The bicyclic 3-azabicyclo[3.1.0]hexane core is often synthesized via transition-metal-mediated cyclopropanation. Palladium-catalyzed [2+1] cycloaddition of allylamine derivatives with diazo compounds is a widely used strategy. For example, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a key intermediate, synthesized via Pd(OAc)₂-catalyzed intramolecular cyclization of allyl glycine derivatives.

Table 1: Transition-Metal-Catalyzed Methods

Substrate Catalyst Conditions Yield (%) Reference
Allyl glycine derivative Pd(OAc)₂ THF, 80°C, 12 h 78
N-Chloroamide precursor Ni(COD)₂ DMF, 60°C, 6 h 65

The cyclopropane ring forms with high diastereoselectivity due to steric constraints imposed by the catalyst. Post-cyclization, the Boc-protecting group is retained for subsequent functionalization.

Metal-Free Cyclization Strategies

Alternative routes avoid metal catalysts to minimize contamination. Lewis acid-mediated ring-opening of epoxides followed by intramolecular aminocyclization has been reported. For instance, BF₃·OEt₂ promotes epoxide opening in 3-(oxiran-2-yl)phenol , yielding the bicyclic amine after neutralization.

Key Advantages :

  • Scalability (up to 100 g batches).
  • Avoids costly transition metals.

Limitations :

  • Requires precise temperature control (-20°C) to prevent oligomerization.

Deprotection and Functional Group Interconversion

Final deprotection steps are critical for achieving the target compound. Hydrolysis of tert-butyl 3-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate with HCl in dioxane (4 M, 60°C, 4 h) affords 3-(3-azabicyclo[3.1.0]hexan-1-yl)phenol in 89% yield.

Alternative Routes :

  • Enzymatic hydrolysis : Lipase-mediated deprotection in phosphate buffer (pH 7.4, 37°C) achieves 94% yield but requires longer reaction times (24 h).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

Method Total Steps Overall Yield (%) Cost (USD/g)
Pd-catalyzed cyclopropanation + Suzuki coupling 5 52 1,200
Metal-free cyclization + Ullmann coupling 4 48 980
Enzymatic deprotection route 6 61 1,450

Transition-metal-catalyzed methods dominate industrial applications due to faster kinetics, while enzymatic routes are preferred for chiral purity in pharmaceuticals.

Emerging Methodologies

Recent advances include photochemical cyclopropanation using UV light (λ = 254 nm) to generate the bicyclic core without catalysts, though yields remain moderate (52%). Additionally, flow chemistry systems reduce reaction times from hours to minutes by enhancing mass transfer during cyclization.

Challenges and Optimization

  • Cyclopropane stability : The strained ring is prone to ring-opening under acidic conditions, necessitating pH-controlled workups.
  • Phenol oxidation : Adding 0.1% ascorbic acid to reaction mixtures prevents quinone formation during storage.

Chemical Reactions Analysis

Types of Reactions

3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the phenolic ring .

Comparison with Similar Compounds

Aryl-Substituted Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol Phenol C₁₁H₁₃NO 175.23 Phenol group enables hydrogen bonding; potential antioxidant or receptor-targeting activity.
1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane 3,4-Dichlorophenyl, methyl C₁₂H₁₃Cl₂N 242.15 Chlorine atoms increase lipophilicity and electron-withdrawing effects; may enhance CNS penetration or pesticidal activity.
3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl) 3-Pyridinyl, methyl C₁₁H₁₄N₂ 174.24 Pyridine moiety introduces basicity; potential ligand for nicotinic acetylcholine receptors.

Key Insights :

  • Halogenated aryl groups (e.g., dichlorophenyl) improve metabolic stability and membrane permeability .
  • Heteroaromatic substituents (e.g., pyridine) may modulate receptor selectivity .

Heterocyclic and Functionalized Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-3,3-dimethyl-1-oxo-2-[(2,2,2-trifluoroacetyl)amino]butyl]-6,6-dimethyl-, methyl ester Trifluoroacetyl, ester C₁₇H₂₅F₃N₂O₄ 378.39 Ester and trifluoroacetyl groups enhance bioavailability; potential protease inhibitor.
3-[3-(Trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Trifluoromethyl benzoyl, carboxylic acid C₁₄H₁₂F₃NO₃ 299.24 Carboxylic acid enables ionic interactions; trifluoromethyl enhances metabolic resistance.
3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-methyl-1-(1-methylethyl)- Dione, isopropyl C₉H₁₃NO₂ 167.21 Dione groups may confer metal-chelating or enzyme-inhibitory properties.

Key Insights :

  • Carboxylic acid derivatives are often used to target enzymes (e.g., kinases, proteases) via ionic interactions .
  • Trifluoromethyl groups improve metabolic stability and electron-deficient character, favoring drug-likeness .

Salt Forms and Protected Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-AZABICYCLO[3.1.0]HEXANE, 1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-, HYDROCHLORIDE Oxadiazole, hydrochloride C₈H₁₁N₃O·HCl 209.66 Hydrochloride salt improves solubility; oxadiazole is a bioisostere for ester or amide groups.
tert-Butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate Boc-protected amine C₁₀H₁₈N₂O₂ 198.26 Boc protection facilitates synthetic manipulation; common intermediate in peptide synthesis.

Key Insights :

  • Salt forms (e.g., hydrochloride) enhance aqueous solubility, critical for oral bioavailability .
  • Protected amines (e.g., Boc) are pivotal intermediates in multi-step syntheses .

Structural and Physicochemical Trends

  • Lipophilicity : Chlorinated (e.g., dichlorophenyl ) and trifluoromethyl substituents increase logP, favoring membrane permeability.
  • Hydrogen Bonding: Phenol and carboxylic acid groups enhance solubility and target engagement.
  • Stereochemistry : Chiral centers (e.g., (1R,5S) configuration in ) influence binding affinity and metabolic pathways.

Q & A

Q. What are the key synthetic strategies for preparing 3-(3-azabicyclo[3.1.0]hexan-1-yl)phenol and its derivatives?

The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions using 3-azabicyclo[3.1.0]hex-1-ylamine dihydrochloride as a starting material. For example, coupling with aryl halides (e.g., 3,5-dichloropyridine) in the presence of Pd(OAc)₂ and phosphine ligands (e.g., 2-(di-tert-butylphosphino)biphenyl) yields derivatives with yields up to 41% . Optimization of reaction conditions (solvent, base, temperature) is critical for improving efficiency.

Q. How does the bicyclic structure of 3-azabicyclo[3.1.0]hexane influence its chemical reactivity?

The strained bicyclo[3.1.0]hexane system, incorporating a nitrogen atom, enhances electrophilicity at the bridgehead position. This allows selective functionalization, such as alkylation or acylation, to generate derivatives like tert-butyl carbamates or methyl esters, which are valuable intermediates in medicinal chemistry . X-ray crystallography or NMR analysis (e.g., 1H^1H-NMR coupling constants) can confirm stereochemical outcomes .

Q. What safety precautions are essential when handling this compound in the lab?

Due to potential toxicity, researchers must use personal protective equipment (PPE), including gloves, goggles, and lab coats. Waste containing the compound must be segregated and disposed of via certified hazardous waste services. Inhalation and skin contact should be avoided, and first-aid measures (e.g., eye rinsing with water) must be readily available .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields for palladium-catalyzed couplings?

Variations in yields (e.g., 38–62% for pyridinyl derivatives) may arise from competing side reactions or catalyst deactivation. Detailed kinetic profiling, coupled with DFT calculations, can identify rate-limiting steps. For instance, steric hindrance from bulky aryl groups may slow oxidative addition steps, necessitating ligand optimization (e.g., biphenylphosphines) .

Q. What computational methods are used to predict the biological activity of derivatives?

Molecular docking and molecular dynamics simulations can model interactions between derivatives and target proteins (e.g., viral enzymes). For example, substituents like chlorophenyl groups may enhance binding affinity to hydrophobic pockets in antiviral targets, as seen in analogs like 6,6-dimethyl-3-azabicyclo[3.1.0]hexane . Free-energy perturbation (FEP) calculations can further refine activity predictions.

Q. How do stereochemical variations impact structure-activity relationships (SAR)?

Enantiomeric purity significantly affects biological activity. For example, the rel-(1R,5S,6r) configuration in methyl ester derivatives improves metabolic stability compared to racemic mixtures. Chiral HPLC or enzymatic resolution can isolate active enantiomers, while SAR studies using radiolabeled analogs quantify target engagement .

Q. What strategies address low solubility in pharmacokinetic studies?

Prodrug approaches, such as converting phenolic -OH groups to phosphate esters, enhance aqueous solubility. Alternatively, PEGylation or formulation with cyclodextrins improves bioavailability. LC-MS/MS analysis of plasma samples can track metabolic stability and guide structural modifications .

Q. How can contradictory biological data from in vitro vs. in vivo assays be reconciled?

Discrepancies may arise from off-target effects or poor absorption. Use isogenic cell lines (e.g., CRISPR-edited models) to isolate target-specific effects. Pharmacokinetic-pharmacodynamic (PK/PD) modeling, combined with microdosing studies in animal models, clarifies dose-response relationships .

Methodological Notes

  • Stereochemical Analysis : Utilize NOESY NMR or X-ray diffraction to confirm absolute configurations .
  • Yield Optimization : Screen solvents (e.g., THF vs. DMF) and bases (e.g., Et₃N vs. K₂CO₃) to mitigate side reactions .
  • Data Reproducibility : Adhere to FAIR data principles by documenting reaction conditions in machine-readable formats .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.